2-Amino-2-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride
Description
Chemical nomenclature and structural identification
This compound possesses a distinctive molecular architecture that combines several key structural elements within a single framework. The compound contains a central propanoic acid backbone with an amino group at the second carbon position, creating the characteristic alpha-amino acid structure. The phenyl ring substitution at the same carbon position introduces aromatic character, while the trifluoromethyl group at the para position of the benzene ring provides unique electronic properties. The hydrochloride salt form enhances the compound's stability and solubility characteristics compared to the free base form.
The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its systematic structural organization. The base name derives from propanoic acid, with the amino substitution at the second carbon position clearly designated. The trifluoromethyl-substituted phenyl group attachment creates a quaternary carbon center, which represents an unusual structural feature among amino acids. This quaternary substitution pattern differs significantly from natural amino acids, where the alpha carbon typically bears only one side chain along with the amino and carboxyl groups.
Chemical identification relies on multiple analytical parameters that distinguish this compound from related structures. The molecular formula C₁₀H₁₁ClF₃NO₂ indicates the presence of ten carbon atoms, eleven hydrogen atoms, one chlorine atom, three fluorine atoms, one nitrogen atom, and two oxygen atoms. The compound's Chemical Abstracts Service registry number 1171929-36-4 provides unique identification within chemical databases. Additional identification codes include the European Community number 886-670-2, which facilitates regulatory tracking and commercial applications.
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₀H₁₁ClF₃NO₂ | Indicates elemental composition |
| Molecular Weight | 269.65 g/mol | Determines molar calculations |
| Chemical Abstracts Service Number | 1171929-36-4 | Unique chemical identifier |
| European Community Number | 886-670-2 | Regulatory identification code |
Historical development in fluorinated amino acid research
The development of fluorinated amino acids represents a relatively recent advancement in biochemical research, with significant progress occurring primarily within the last several decades. Fluorinated amino acids have gained prominence as valuable compounds in diverse fields of biosciences and pharmaceutical industry applications. The exceptional properties of fluorine atoms, particularly their high electronegativity and ability to form extraordinarily strong carbon-fluorine bonds, have driven research interest in these specialized molecules.
Natural occurrence of fluorinated amino acids remains exceptionally rare, with 4-fluoro-threonine standing as the only fluorinated amino acid of natural origin discovered to date. This scarcity in nature contrasts sharply with the growing importance of synthetic fluorinated amino acids in research applications. The discovery of fluorinating enzymes, particularly fluorinase enzymes capable of introducing fluoride ions into organic compounds, has provided insights into biological fluorination mechanisms. These enzymatic discoveries have opened new possibilities for biotechnological approaches to fluorinated compound synthesis.
Research developments in fluorinated amino acid synthesis have accelerated significantly in recent years, with new methodologies emerging to address the synthetic challenges associated with these compounds. Flow synthesis techniques have proven particularly valuable for large-scale production of fluorinated amino acids, overcoming traditional limitations associated with multi-step synthetic routes. These advances have made fluorinated amino acids more accessible for research applications, facilitating broader investigation of their properties and potential applications.
The field has evolved from initial curiosity about rare natural fluorinated compounds to sophisticated synthetic chemistry capable of producing diverse fluorinated amino acid structures. Current research encompasses both simple monofluorinated derivatives and complex polyfluorinated structures, including compounds containing trifluoromethyl groups, sulfur pentafluoride groups, and perfluoroaromatic functionalities. This progression reflects the maturation of fluorinated amino acid chemistry from a specialized niche to a mainstream area of chemical biology research.
| Era | Key Development | Impact |
|---|---|---|
| Early Period | Discovery of natural fluorinated amino acids | Established biological relevance |
| Mid-Development | Identification of fluorinating enzymes | Revealed biosynthetic mechanisms |
| Modern Era | Advanced synthetic methodologies | Enabled diverse compound access |
| Current Research | Flow chemistry applications | Facilitated large-scale production |
Significance of trifluoromethyl group in biochemical applications
The trifluoromethyl functional group exhibits distinctive properties that significantly impact biochemical applications and molecular interactions. This group demonstrates electronegativity characteristics intermediate between fluorine and chlorine atoms, creating unique electronic environments within molecular structures. The trifluoromethyl group forms highly polarized carbon-fluorine bonds of extraordinary strength, contributing to enhanced chemical stability and altered reactivity patterns compared to conventional alkyl groups.
Pharmaceutical applications of trifluoromethyl-containing compounds demonstrate the practical importance of this functional group in drug development. The trifluoromethyl group frequently serves as a bioisostere, replacing chloride or methyl groups in lead compounds to optimize steric and electronic properties. This substitution strategy can protect reactive methyl groups from metabolic oxidation while modifying overall molecular characteristics. Notable pharmaceutical compounds containing trifluoromethyl groups include efavirenz for human immunodeficiency virus treatment, fluoxetine for depression management, and celecoxib for anti-inflammatory therapy.
Protein engineering applications benefit significantly from trifluoromethyl group incorporation into amino acid structures. Fluorinated protein variants often exhibit improved stability against thermal unfolding and chemical denaturation compared to their non-fluorinated counterparts. These stability enhancements result from multiple factors, including increased buried hydrophobic surface area and altered folding characteristics. The incorporation of fluorinated amino acids can also modify protein activity and fluorescence properties, providing valuable tools for biochemical research and biotechnology applications.
Statistical analysis of trifluoromethyl substitution effects reveals complex relationships between structure and biological activity. Large-scale studies examining methyl-to-trifluoromethyl substitutions in bioactive compounds indicate that while average bioactivity improvements are modest, specific substitution patterns can yield significant enhancements. Approximately nine percent of methyl-to-trifluoromethyl substitutions produce bioactivity increases of at least one order of magnitude. These improvements correlate with specific amino acid environments, particularly near phenylalanine, histidine, and arginine residues.
The mechanism of trifluoromethyl group effects involves multiple contributing factors that influence protein-ligand interactions. Quantum mechanical calculations demonstrate that trifluoromethyl substitutions can achieve substantial binding energy improvements, with maximum gains reaching -4.36 kilocalories per mole. These energy improvements derive primarily from electrostatic interactions and solvation free energy changes rather than specific fluorous interactions. The electronic properties of trifluoromethyl groups create favorable interaction patterns with protein environments, particularly when positioned on aromatic ring systems.
| Application Area | Mechanism | Benefit |
|---|---|---|
| Pharmaceutical Development | Bioisosteric replacement | Enhanced metabolic stability |
| Protein Engineering | Stability enhancement | Improved thermal resistance |
| Biochemical Research | Activity modulation | Altered functional properties |
| Drug Design | Electronic optimization | Improved binding affinity |
Properties
IUPAC Name |
2-amino-2-[4-(trifluoromethyl)phenyl]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2.ClH/c1-9(14,8(15)16)6-2-4-7(5-3-6)10(11,12)13;/h2-5H,14H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCRNSWMRQJQRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171929-36-4 | |
| Record name | 2-amino-2-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Mode of Action
It’s worth noting that similar compounds have been shown to influence neuronal excitability through their interaction with voltage-gated sodium channels.
Biochemical Pathways
Similar compounds have been shown to play a role in the regulation of central inflammation.
Action Environment
It is known that the compound should be stored at room temperature.
Biochemical Analysis
Biochemical Properties
2-Amino-2-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. For instance, it may inhibit certain enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cell membranes. Additionally, the compound’s localization and accumulation within specific cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall function within the cell.
Biological Activity
2-Amino-2-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride (CAS Number: 1171929-36-4) is a synthetic amino acid derivative notable for its unique trifluoromethyl group, which enhances its biological activity. This compound has garnered attention in various fields, including pharmacology and biochemistry, due to its potential therapeutic applications and interactions with biological systems.
- Molecular Formula : C10H11ClF3NO2
- Molecular Weight : 269.65 g/mol
- Purity : Minimum 95%
- CAS Number : 1171929-36-4
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in the body. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Key Mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
- Cell Signaling Modulation : It can alter cell signaling pathways, affecting gene expression and cellular responses.
- Hormonal Influence : Studies suggest it may influence the secretion of anabolic hormones, which are crucial for muscle growth and repair.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Case Studies
- Cytotoxicity Against Cancer Cells
- Antimicrobial Activity
- Anti-inflammatory Properties
Pharmacokinetics
The pharmacokinetic profile of this compound indicates high gastrointestinal absorption and favorable distribution characteristics due to its lipophilic nature.
Key Pharmacokinetic Parameters:
Scientific Research Applications
Biochemical Applications
1. Enzyme Inhibition
TFMPA has been shown to interact with proteases, enzymes that break down proteins into smaller peptides or amino acids. By binding to the active sites of these enzymes, TFMPA can inhibit their activity, which is crucial for studying enzyme mechanisms and developing therapeutic agents targeting proteolytic pathways .
2. Cell Signaling Modulation
This compound influences cell signaling pathways, affecting gene expression and cellular metabolism. For instance, it has been reported to modulate signaling pathways that lead to changes in metabolic processes within cells, making it useful for research in cellular biology and pharmacology .
Therapeutic Potential
1. Anti-inflammatory Effects
Research indicates that TFMPA may have therapeutic potential in treating chronic inflammatory diseases. It has been evaluated for its ability to inhibit chemotaxis of polymorphonuclear leukocytes (PMNs) and monocytes, which play a significant role in inflammation . In vitro studies demonstrated that TFMPA does not interfere with the production of prostaglandin E2 (PGE2) in macrophages stimulated by lipopolysaccharides (LPS), suggesting its selective action .
2. Neurological Applications
In animal models of transient cerebral ischemia, TFMPA was found to reduce PMN infiltration and infarct size while improving neurological functions. This suggests its potential use in neurological disorders characterized by inflammation and ischemia .
Data Table: Summary of Applications
Case Studies
Case Study 1: Inhibition of Proteolytic Activity
In a study examining the effects of TFMPA on specific proteases, it was demonstrated that concentrations of TFMPA ranging from to effectively inhibited proteolytic activity without affecting other cellular functions. This study highlights the compound's specificity and potential utility in drug development targeting protease-related diseases.
Case Study 2: In Vivo Efficacy in Cerebral Ischemia
A model using rats subjected to middle cerebral artery occlusion showed that administration of TFMPA significantly reduced the extent of brain damage compared to control groups. The results indicated that TFMPA not only reduced PMN infiltration but also improved behavioral outcomes post-injury, suggesting its potential as a neuroprotective agent.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-Amino-2-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride
- CAS Registry Number : 1171929-36-4
- Molecular Formula: C₁₀H₁₁ClF₃NO₂
- Molecular Weight : 269.65 g/mol (calculated)
- Structural Features: The compound consists of a propanoic acid backbone with an amino group at the C2 position and a 4-(trifluoromethyl)phenyl substituent. The hydrochloride salt enhances solubility and stability.
Applications: Primarily used as a research chemical in pharmaceutical and agrochemical development. Santa Cruz Biotechnology lists it as a reagent for synthetic chemistry (Catalog #sc-341132) , though availability may be discontinued in some suppliers (e.g., CymitQuimica) .
Comparison with Similar Compounds
Structural Analogs: Substituent Variations on the Phenyl Ring
Compounds with modified phenyl substituents exhibit distinct physicochemical and biological properties:
Key Insights :
Functional Analogs: Amino Acid Derivatives with Fluorinated Aromatics
Fluorinated aromatic amino acids are critical in drug design for optimizing target engagement:
Key Insights :
Pharmacologically Active Analogs: Sphingosine-1-Phosphate (S1P) Receptor Modulators
- FTY720: CAS 162359-56-0; Molecular Formula C₁₉H₃₃NO₂·HCl .
- Mechanism : FTY720 is phosphorylated to FTY720-P, a potent S1P receptor agonist, used in treating multiple sclerosis .
- Comparison: Unlike FTY720, this compound lacks the 1,3-propanediol backbone, limiting its role in S1P modulation.
Physicochemical and Commercial Considerations
- Solubility : The hydrochloride salt improves aqueous solubility compared to free base analogs .
- Stability : Trifluoromethyl groups resist oxidative degradation, enhancing shelf life .
- Commercial Status: Discontinued by some suppliers (e.g., CymitQuimica ), underscoring the need for alternative fluorinated amino acids like those in .
Preparation Methods
Preparation via Mixed Anhydride Reduction (Improved Process)
One robust method involves the preparation of a mixed anhydride intermediate from 3-(trifluoromethyl)cinnamic acid, followed by selective reduction to yield the corresponding propen-1-ol derivative, which is then converted to the amino acid hydrochloride salt.
Mixed Anhydride Formation:
React 3-(trifluoromethyl)cinnamic acid with an alkyl chloroformate (e.g., ethyl chloroformate) in the presence of a suitable base such as triethylamine or 4-(dimethylamino)pyridine.- Solvents: Toluene preferred; alternatives include ethyl acetate, tetrahydrofuran (THF), methylene chloride.
- Temperature: Maintained between -35 °C to 35 °C, with alkyl chloroformate addition at -20 °C to 5 °C.
- Post-reaction: Filter to remove salts, wash, and concentrate under reduced pressure to isolate the mixed anhydride.
Selective Reduction:
Reduce the mixed anhydride using sodium borohydride, lithium aluminum hydride, zinc borohydride, or calcium borohydride. Sodium borohydride in THF is most preferred due to milder conditions and better selectivity.- Temperature: Between -10 °C and 35 °C.
- Outcome: Produces 3-[3-(trifluoromethyl)phenyl]-2-propen-1-ol with minimal impurities.
Conversion to Amino Acid Hydrochloride:
Subsequent amination and acidification steps convert the alcohol intermediate to the amino acid hydrochloride salt. This often involves reaction with ammonia or ammonium salts and acid treatment to form the hydrochloride.
- Avoids harsh oxidation conditions like Swern oxidation, which requires very low temperatures and generates unpleasant odors.
- Minimizes formation of desfluoro impurities (<0.03% by HPLC), improving product purity.
- Scalable and cost-effective for commercial manufacture.
Alternative Routes via Imine Formation and Reduction
Another approach involves the condensation of 3-[3-(trifluoromethyl)phenyl]propionaldehyde with amines such as (R)-1-(1-naphthyl)ethylamine in the presence of titanium (IV) isopropoxide to form an imine intermediate, which is then reduced with sodium cyanoborohydride to yield the target compound.
-
- 3-[3-(trifluoromethyl)phenyl]propionaldehyde (prepared by catalytic hydrogenation and oxidation of bromobenzene derivatives).
- (R)-1-(1-naphthyl)ethylamine for chiral induction.
- Titanium (IV) isopropoxide as a Lewis acid catalyst.
- Sodium cyanoborohydride as a mild reducing agent.
-
- Imine formation typically at ambient temperature.
- Reduction under ethanolic or methanolic conditions.
-
- Produces racemic or optically enriched amino acid derivatives.
- Requires chiral resolution for enantiopure product.
Direct Amination of Trifluoromethylated Epoxides
Research has shown that trifluoromethyl-substituted epoxides can undergo ring-opening with ammonia or amines to yield β-amino-α-trifluoromethyl alcohols, which are potential intermediates for amino acid synthesis.
- Reagents: Ammonium hydroxide or ammonia.
- Conditions: Ambient temperature or slight heating (up to 60 °C).
- Yields: Moderate to good (66–83%).
- Notes: This method is more common for related trifluoromethylated amino alcohols rather than direct amino acid hydrochloride preparation but provides useful synthetic insight.
Comparative Data Table of Preparation Methods
| Method | Key Reagents & Conditions | Advantages | Disadvantages | Yield & Purity Notes |
|---|---|---|---|---|
| Mixed Anhydride Reduction | 3-(Trifluoromethyl)cinnamic acid, alkyl chloroformate, sodium borohydride, toluene/THF, -35 to 35 °C | Mild conditions, scalable, low impurity | Requires careful temperature control | High yield, desfluoro impurity <0.03% |
| Imine Formation & Reduction | 3-[3-(Trifluoromethyl)phenyl]propionaldehyde, (R)-1-(1-naphthyl)ethylamine, Ti(OiPr)4, NaCNBH3 | Chiral synthesis possible | Multi-step, requires chiral resolution | Good yield, racemic or enantiopure |
| Epoxide Ring-Opening | 2,2-bis(trifluoromethyl)oxirane, ammonia, ambient temp | Direct amination, simple reagents | Limited to amino alcohols, less direct | Moderate yield (66–83%) |
Research Findings and Notes
The improved process using mixed anhydride intermediates and sodium borohydride reduction is preferred for commercial scale due to simplicity, cost-effectiveness, and environmental considerations (avoiding strong reducing agents like lithium aluminum hydride).
The use of titanium (IV) isopropoxide catalyzed imine formation followed by reduction is well-documented for preparing chiral variants of trifluoromethylated amino acids but involves more complex purification steps.
Avoiding strong reducing agents reduces side reactions such as defluorination, which complicates purification and reduces product quality.
The choice of solvent and temperature critically affects the reaction outcome, with toluene and THF favored for their ability to stabilize intermediates and facilitate selective reductions.
Analytical methods such as HPLC are essential to monitor impurity levels, especially desfluoro compounds, which impact pharmaceutical quality.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Amino-2-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride, and what critical reaction conditions must be controlled?
- Methodological Answer : The synthesis typically involves condensation of 4-(trifluoromethyl)benzaldehyde with a glycine derivative, followed by hydrochlorination. Key steps include:
- Amination : Use of ammonium acetate or benzylamine as nitrogen sources under reflux conditions in ethanol or DMF .
- Acidification : Treatment with HCl gas or concentrated HCl to form the hydrochloride salt, requiring precise pH control (<3.0) to avoid side reactions .
- Critical Conditions : Temperature (70–90°C for amination), inert atmosphere (N₂/Ar) to prevent oxidation of the trifluoromethyl group, and stoichiometric excess of glycine derivatives (1.2–1.5 eq) .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- Purity : Reverse-phase HPLC with UV detection (λ = 210–254 nm) and LCMS (e.g., m/z 280 [M-H]⁻) to monitor impurities ≤0.5% .
- Structural Confirmation :
- ¹H/¹³C NMR : Key signals include δ 7.6–7.8 ppm (aromatic protons adjacent to CF₃) and δ 3.1–3.3 ppm (CH₂ of propanoic acid) .
- X-ray Crystallography : Resolves stereochemical ambiguity; the CF₃ group induces planar distortion in the phenyl ring, confirmed by C–F bond lengths (~1.34 Å) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when analyzing this compound’s stereochemical configuration?
- Methodological Answer : Discrepancies in NOESY (Nuclear Overhauser Effect Spectroscopy) or optical rotation data may arise from dynamic proton exchange or racemization. Strategies include:
- Variable-Temperature NMR : Identifies proton exchange rates (e.g., amino group tautomerism) by observing signal splitting at low temperatures (–40°C) .
- Chiral Derivatization : Use of Mosher’s acid to form diastereomers, analyzed via ¹⁹F NMR for enantiomeric excess (ee >98%) .
- Computational Modeling : DFT calculations (B3LYP/6-311+G(d,p)) predict vibrational frequencies (e.g., C=O stretch at 1705 cm⁻¹) to validate experimental IR data .
Q. What strategies optimize the enantiomeric purity during synthesis, particularly for pharmacological applications?
- Methodological Answer :
- Asymmetric Catalysis : Use of (R)-BINAP ligands in palladium-catalyzed amination to achieve ee >90% .
- Chiral Chromatography : Preparative HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns; mobile phase: hexane/isopropanol (85:15) .
- Crystallization-Induced Diastereomer Resolution : Co-crystallization with L-tartaric acid selectively precipitates the desired enantiomer .
Q. What are the key considerations when designing biological assays to evaluate this compound’s enzyme inhibition potential?
- Methodological Answer :
- Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., indoleamine 2,3-dioxygenase (IDO1)), where the CF₃ group enhances binding via π-π stacking .
- Assay Conditions :
- pH Optimization : Maintain pH 7.4 to mimic physiological conditions; deviations >0.5 units may protonate the amino group, reducing activity .
- Controls : Include 1-methyl-D-tryptophan (IDO1 inhibitor) and kinetic measurements (Km/Vmax) to distinguish competitive vs. non-competitive inhibition .
Stability and Handling
Q. How does the trifluoromethyl group influence the compound’s stability under varying storage conditions?
- Methodological Answer :
- Thermal Stability : Decomposition onset at 150°C (TGA data); store at –20°C in amber vials to prevent photodegradation .
- Hydrolytic Sensitivity : The ester moiety in precursors is prone to hydrolysis; use anhydrous solvents (e.g., THF) during synthesis and storage with molecular sieves .
Pharmacological Mechanisms
Q. What molecular interactions drive this compound’s potential as an immune modulator?
- Methodological Answer :
- IDO1 Inhibition : The CF₃ group forms halogen bonds with Phe-163 and Tyr-126 in IDO1’s active site (docking score: –9.2 kcal/mol), reducing kynurenine production by >70% at 10 μM .
- Metabolic Profiling : LC-HRMS tracks tryptophan metabolism in T-cells; correlate IC₅₀ values (e.g., 0.8 μM) with cytokine secretion (IL-10/IFN-γ ratios) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?
- Methodological Answer :
- Docking vs. SPR : If molecular docking predicts high affinity (>–10 kcal/mol) but surface plasmon resonance (SPR) shows weak binding (KD >1 μM), reassess solvation effects using explicit solvent MD simulations .
- False Positives in HTS : Counter-screen against off-targets (e.g., COX-2) using fluorescence polarization assays; adjust substituents at the phenyl ring’s para position to enhance selectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
